molecular formula C10H11BrO3 B142156 Methyl-(3-bromomethyl)phenoxyacetate CAS No. 136645-26-6

Methyl-(3-bromomethyl)phenoxyacetate

Cat. No.: B142156
CAS No.: 136645-26-6
M. Wt: 259.1 g/mol
InChI Key: RHYQCZSFWWWVTB-UHFFFAOYSA-N
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Description

Methyl-(3-bromomethyl)phenoxyacetate is an organic compound with the molecular formula C10H11BrO3. It is a colorless to pale-yellow liquid or low-melting solid. This compound is often used in organic synthesis due to its reactivity and versatility in forming various chemical bonds .

Safety and Hazards

Methyl-(3-bromomethyl)phenoxyacetate is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H335 and H314 . These statements indicate that the compound may cause respiratory irritation and severe skin burns and eye damage .

Mechanism of Action

Methyl-(3-bromomethyl)phenoxyacetate, also known as METHYL 2-[3-(BROMOMETHYL)PHENOXY]ACETATE, is a compound with a molecular weight of 259.1 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It has been used in the allylation of structurally diverse ketones

Biochemical Pathways

It has been used in the synthesis of new heterocyclic compounds , suggesting that it may affect various biochemical pathways involved in these processes.

Action Environment

It is known that the compound is a colorless to pale-yellow liquid or low-melting solid and should be stored in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-(3-bromomethyl)phenoxyacetate can be synthesized through a multi-step process. One common method involves the bromination of methyl phenoxyacetate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under inert atmosphere conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl-(4-bromomethyl)phenoxyacetate
  • Methyl-(2-bromomethyl)phenoxyacetate
  • Methyl-(3-chloromethyl)phenoxyacetate

Comparison: Methyl-(3-bromomethyl)phenoxyacetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as methyl-(4-bromomethyl)phenoxyacetate and methyl-(2-bromomethyl)phenoxyacetate, the 3-bromomethyl derivative exhibits different steric and electronic effects, leading to variations in reaction rates and product distributions .

Properties

IUPAC Name

methyl 2-[3-(bromomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQCZSFWWWVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136645-26-6
Record name methyl 2-[3-(bromomethyl)phenoxy]acetate
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